molecular formula C11H14N4O3 B7824540 6-Methylpurine 2'-deoxyriboside

6-Methylpurine 2'-deoxyriboside

Cat. No.: B7824540
M. Wt: 250.25 g/mol
InChI Key: SJXRKKYXNZWKDB-UHFFFAOYSA-N
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Description

6-Methylpurine 2'-deoxyriboside is a nucleoside analog that plays a significant role in various biochemical and pharmacological processes. This compound is structurally related to purines, which are essential components of nucleic acids. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpurine 2'-deoxyriboside typically involves the condensation of a purine base with a deoxypentofuranosyl sugar. This reaction is often catalyzed by acidic or enzymatic conditions to facilitate the formation of the glycosidic bond. The reaction conditions must be carefully controlled to ensure the correct stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired nucleoside analog through metabolic pathways that have been optimized for high yield and purity. The product is then isolated and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methylpurine 2'-deoxyriboside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the purine ring, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the functional groups attached to the purine base.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

6-Methylpurine 2'-deoxyriboside has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in DNA and RNA synthesis and repair.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of nucleic acid-based products and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of 6-Methylpurine 2'-deoxyriboside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cell division and growth. Its molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
  • 2-Amino-9-(2-deoxypentofuranosyl)-6H-purine-6,8(9H)-dione
  • 9-(2-Deoxypentofuranosyl)-1,9-dihydro-6H-purin-6-one

Uniqueness

What sets 6-Methylpurine 2'-deoxyriboside apart from similar compounds is its specific methylation at the 6-position of the purine ring. This modification can significantly influence its biological activity and interactions with enzymes, making it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXRKKYXNZWKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936214
Record name 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16006-64-7
Record name NSC103543
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpurine 2'-deoxyriboside
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